2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)8-20-15(21-9-12)11-6-4-10(5-7-11)13(3,19)14(16,17)18/h4-7,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSAKQYNOLJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol, such as neopentyl glycol, under dehydrating conditions to form the dioxaborinane ring.
Attachment to the Phenyl Group: The dioxaborinane ring is then coupled with a halogenated phenyl derivative through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base.
Introduction of the Trifluoropropanol Moiety: Finally, the trifluoropropanol group is introduced via nucleophilic substitution or addition reactions, depending on the specific functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the coupling steps and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the trifluoropropanol moiety, forming ketones or aldehydes.
Reduction: Reduction reactions can target the boron-containing ring, potentially converting it into different boron derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes derived from the trifluoropropanol moiety.
Reduction: Various boron-containing derivatives.
Substitution: Functionalized aromatic compounds with groups such as nitro, halogen, or alkyl substituents.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Borylation Reactions : The dioxaborinane moiety can facilitate the introduction of boron into organic molecules, making it useful for synthesizing boronic acids and esters.
Pharmaceutical Development
Due to its trifluoropropanol group, this compound has potential applications in drug discovery and development:
- Antiviral Agents : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against certain viral infections. The incorporation of this compound could lead to the development of novel antiviral drugs.
Materials Science
The unique properties of the dioxaborinane structure make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance.
Case Study 1: Borylation Reaction
A study demonstrated the efficacy of using 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in borylation reactions. The results showed that the compound successfully facilitated the formation of boronic esters with high yields and selectivity. This application highlights its utility in synthesizing complex organic molecules.
Case Study 2: Antiviral Activity
In a pharmaceutical study, researchers evaluated the antiviral properties of compounds derived from trifluoropropanol derivatives. The findings suggested that derivatives of this compound exhibited significant activity against specific viral strains. This positions the compound as a promising candidate for further development in antiviral therapeutics.
Mechanism of Action
The mechanism by which 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, the trifluoropropanol moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The boron-containing ring can also participate in unique interactions with biological molecules, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of structurally related boronic esters, focusing on ring systems, substituents, and applications:
Key Comparative Insights
Ring Stability and Reactivity :
- 5-membered dioxaborolanes (e.g., CAS 325142-82-3) exhibit higher ring strain, leading to faster hydrolysis compared to 6-membered dioxaborinanes (e.g., target compound). This makes dioxaborinanes more suitable for prolonged storage and controlled reactivity .
- The 5,5-dimethyl substitution on the dioxaborinane ring in the target compound enhances steric protection of boron, reducing unintended side reactions .
Fluorination Effects: The trifluoropropanol group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., CAS 325142-82-3). This improves solubility in polar solvents, critical for biological applications . Direct fluorine substitution on the aryl ring (e.g., 2-(5,5-dimethyl-dioxaborinan-2-yl)fluorobenzene) introduces strong electron-withdrawing effects, enhancing boron’s electrophilicity in cross-coupling reactions .
Functional Group Versatility: Aldehyde-containing derivatives (e.g., CAS 128376-65-8) enable facile conjugation with amines or hydrazines, whereas cyclobutanol analogs (CAS 1467059-89-7) are explored for steric tuning in catalysis .
Commercial Availability and Purity :
- The target compound is widely available (≥95% purity), whereas analogs like 4,4,5,5-tetramethyl-dioxaborolanes are less common but critical for specialized couplings .
Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves 63–88% yields via diol-mediated cyclization, comparable to other dioxaborinanes but lower than optimized dioxaborolane routes (e.g., 90% for 4,4,5,5-tetramethyl derivatives) .
- Stability Studies : Dioxaborinanes degrade <10% after 6 months at −20°C, whereas dioxaborolanes degrade ~20% under similar conditions due to ring strain .
- Biological Relevance: The trifluoropropanol moiety in the target compound is under investigation for amyloid probe development, leveraging fluorine’s NMR sensitivity and boron’s Lewis acidity .
Biological Activity
The compound 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is a complex organic molecule that incorporates a boron-containing moiety and a trifluoropropanol group. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a trifluoropropanol group attached to a phenyl ring substituted with a dioxaborinane. The presence of fluorine atoms often enhances biological activity by altering the pharmacokinetics and bioavailability of compounds.
| Property | Value |
|---|---|
| Molecular Weight | 272.11 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its polar and non-polar regions. The trifluoropropanol segment can influence membrane permeability and protein interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing boron have antimicrobial properties. The dioxaborinane moiety may contribute to this effect by disrupting bacterial cell walls or interfering with metabolic processes.
- Case Study : In vitro tests demonstrated that derivatives of dioxaborinanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The specific role of the trifluoropropanol group in enhancing this activity remains to be elucidated.
Cytotoxicity
Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity toward cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.
- Research Findings : A study evaluating the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values in the micromolar range, indicating potential for further development as an anticancer agent .
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent.
Table 2: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| Mutagenicity | Not determined |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol, and how can reaction conditions be optimized?
- Methodology : Begin with a Suzuki-Miyaura coupling reaction using 5,5-dimethyl-1,3,2-dioxaborinane derivatives and fluorinated aryl halides. Key steps include:
- Precursor preparation : Synthesize the boronate ester via transesterification of pinacol boronic esters with diols under anhydrous conditions .
- Coupling optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in a THF/H₂O solvent system (5:1 ratio) at 80–100°C. Monitor progress via TLC and ¹⁹F NMR to track fluorine incorporation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves yield and purity .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Analytical workflow :
- NMR spectroscopy : Use ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm the boronate ester linkage (¹¹B shift ~30 ppm) and trifluoromethyl group integrity (¹⁹F shifts at -60 to -70 ppm) .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation of a dichloromethane/hexane mixture and analyze using synchrotron radiation .
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) can verify the molecular ion peak ([M-H]⁻) .
Q. What storage conditions are critical for maintaining the compound’s stability?
- Storage protocol :
- Store at 0–6°C in airtight, amber glass vials under nitrogen to prevent hydrolysis of the boronate ester .
- Avoid prolonged exposure to moisture or light, which can degrade the trifluoromethyl group .
Advanced Research Questions
Q. How does the 5,5-dimethyl-1,3,2-dioxaborinane moiety influence reactivity in cross-coupling reactions compared to tetramethyl analogs?
- Mechanistic insights :
- The six-membered dioxaborinane ring exhibits lower Lewis acidity than five-membered dioxaborolanes, slowing transmetalation but improving selectivity in Suzuki couplings.
- Steric effects from the dimethyl groups reduce side reactions with bulky substrates .
Q. How can conflicting spectral data (e.g., ¹⁹F NMR shifts) be resolved for fluorinated derivatives of this compound?
- Troubleshooting approach :
- Solvent effects : Test in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation impacts .
- Dynamic processes : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals .
- Computational validation : Use DFT calculations (B3LYP/6-31G*) to predict shifts and assign ambiguous peaks .
Q. What role does the trifluoromethyl group play in modulating electronic properties for catalytic applications?
- Electronic analysis :
- The -CF₃ group withdraws electron density via inductive effects, stabilizing intermediates in Pd-catalyzed reactions.
- Hammett substituent constants (σₚ = 0.54) predict enhanced electrophilicity at the aryl ring .
- Comparative studies : Synthesize non-fluorinated analogs and measure reaction rates via GC-MS to quantify electronic contributions .
Q. What safety protocols are essential when handling this compound in fluorination or high-temperature reactions?
- Risk mitigation :
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and flame-resistant lab coats to prevent exposure to fluorinated byproducts .
- Engineering controls : Conduct reactions in fume hoods with scrubbers to capture volatile HF or BF₃ .
- Waste disposal : Neutralize boron-containing waste with aqueous NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
